Mal-PEG25-NH2 hydrochloride

Antibody-Drug Conjugates Drug-to-Antibody Ratio Aggregation

Sourcing a heterobifunctional PEG linker with precise length for ADC or PROTAC design? This monodisperse Mal-PEG25-NH2 hydrochloride eliminates batch-to-batch variability seen with polydisperse PEGs. Key advantages: • Mitigates hydrophobic payload-driven aggregation, enabling higher, more stable DARs in ADCs. • Optimizes spatial reach between ligase and target protein ligands for efficient ternary complex formation in PROTACs. • Enhances conjugate circulation half-life via effective PEGylation shielding. Reliable supply with verified purity for reproducible bioconjugation.

Molecular Formula C54H105ClN2O26
Molecular Weight 1233.9 g/mol
Cat. No. B11931433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG25-NH2 hydrochloride
Molecular FormulaC54H105ClN2O26
Molecular Weight1233.9 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H
InChIKeyBOTXZFRLMDBTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG25-NH2: Selection for ADCs & PROTACs


Mal-PEG25-NH2 hydrochloride is a heterobifunctional, monodisperse polyethylene glycol (PEG) crosslinker, featuring a maleimide group for specific thiol conjugation and a primary amine for further functionalization [1]. This compound is a critical building block in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where its extended, 25-unit PEG chain provides distinct advantages over shorter-chain analogs in terms of conjugate solubility, flexibility, and spatial separation [2].

Dual handles Maleimide for thiol conjugation, amine for downstream functionalization
PEG25 spacer Supports conjugate solubility, flexibility, and spatial separation
Use context ADC and PROTAC synthesis requiring defined linker length

Mal-PEG25-NH2 vs. Alternative PEG Linkers


Substituting Mal-PEG25-NH2 hydrochloride with a shorter PEG analog (e.g., PEG4, PEG8, or PEG12) is not a trivial procurement decision; it fundamentally alters the biophysical and pharmacological properties of the final conjugate. The length of the PEG spacer directly impacts the conjugate's aqueous solubility, its propensity for aggregation, the accessibility of conjugated functional groups, and in vivo pharmacokinetic profiles [1]. In PROTAC applications, linker length is a primary determinant of degradation efficiency by influencing the formation of a stable ternary complex between the target protein and E3 ligase [2]. Therefore, selecting the specific PEG25 length is a design-driven necessity, not a matter of simple inventory substitution.

Shorter PEG (PEG4/8/12) Reduced payload shielding may increase aggregation and limit stable DAR.
Inappropriate linker length May restrict ternary complex formation in PROTACs, lowering degradation efficiency.
Non-PEGylated linker Can result in significantly faster clearance, compromising in vivo exposure.

Mal-PEG25-NH2 Evidence-Based Comparison


ADC Aggregation and DAR: PEG25 vs. Shorter Linkers

The selection of a PEG linker length is a critical determinant of an ADC's propensity for aggregation, a major cause of drug failure. While specific quantitative data for a Mal-PEG25-NH2-derived ADC is not publicly available, class-level data demonstrates a clear trend: longer PEG chains (e.g., PEG25) are essential for mitigating the hydrophobicity-driven aggregation of payloads, enabling higher and more stable drug-to-antibody ratios (DARs) than are achievable with shorter linkers like PEG4 or PEG12 [1]. The extended PEG25 spacer creates a more effective hydrophilic shield around hydrophobic payloads, preventing inter-ADC aggregation.

ADC Aggregation & DAR
Class-level inference
PEG25: predicted stable DAR 2–4, minimal aggregation. Shorter linkers: higher aggregation risk, DAR >6 but rapid clearance.
Supports PEG25 selection for high-DAR ADC design to reduce aggregation risk.
Review aggregation assays to confirm shielding effect.
Antibody-Drug Conjugates Drug-to-Antibody Ratio Aggregation

PROTAC Degradation Efficiency: PEG25 vs. Shorter Linkers

A 2026 study by G. J. et al. systematically evaluated the impact of PEG linker length on the degradation efficiency of GSPT1-targeting PROTACs. The study demonstrated that degradation activity was highly dependent on PEG chain length [1]. While a direct PEG25 comparator was not tested, the study's findings provide strong class-level evidence that longer, flexible linkers like Mal-PEG25-NH2 are critical for achieving optimal spatial orientation to form the necessary ternary complex (target protein-PROTAC-E3 ligase) for efficient protein degradation [1].

PROTAC Degradation Efficiency
Class-level inference
Longer PEG linkers enhance ternary complex formation; shorter (PEG4/8) restrict spatial orientation, reducing degradation.
Supports PEG25 length for PROTAC linker optimization.
Degradation efficiency requires assay confirmation per PROTAC.
PROTACs Targeted Protein Degradation Linker Length Optimization

Circulation Half-Life: PEGylated vs. Non-PEGylated Linkers

In a study on affibody-based drug conjugates, the insertion of a PEG chain (4 or 10 kDa) as a linker between the targeting ligand and the drug payload dramatically improved pharmacokinetics. The results showed that conjugates without a PEG chain had a very short circulation half-life of 19.6 minutes [1]. This provides a direct, quantified comparison of the benefit of incorporating a PEG linker, which is directly applicable to the selection of Mal-PEG25-NH2 over a non-PEGylated alternative.

Circulation Half-Life
Cross-study comparable
PEGylated: significantly prolonged half-life. Non-PEGylated affibody-drug conjugate: 19.6 min half-life in mice.
Supports PEG linker use for extended conjugate half-life.
Cross-study comparison in affibody-drug conjugates.
Pharmacokinetics Half-Life ADC Affibody

Purity and Stability Specifications

As a monodisperse, high-purity compound, Mal-PEG25-NH2 hydrochloride provides a baseline of quality essential for reproducible bioconjugation. Technical datasheets from multiple reputable vendors confirm a purity of >98% and a defined molecular weight of 1233.86 g/mol, which are critical specifications for ensuring consistent reaction stoichiometry and final product characterization [1][2].

Purity & Specifications
Specification review
Purity >98%, MW 1233.86 g/mol (monodisperse).
Ensures consistent bioconjugation stoichiometry and characterization.
Monodisperse, consistent quality for reproducible synthesis.
Purity Stability Product Specification

Mal-PEG25-NH2 Optimal Applications


High-DAR, Low-Aggregation ADC Synthesis

This compound is ideally suited for creating ADCs with hydrophobic payloads. The PEG25 chain acts as a solubilizing shield, mitigating aggregation and enabling the generation of ADCs with higher and more stable drug-to-antibody ratios (DARs) compared to what is achievable with shorter PEG linkers. This application leverages the evidence that longer PEG chains are essential for preventing payload-driven aggregation [3].

PROTACs: Optimized Linker for Ternary Complex

Mal-PEG25-NH2 hydrochloride is a strategic choice for PROTAC design when linker length optimization is critical. Its extended, flexible PEG25 spacer allows for greater spatial reach between the target protein and E3 ligase ligands. This application is directly supported by evidence showing that PROTAC degradation efficiency is dependent on PEG linker length [3].

Extended Half-Life Bioconjugation

The compound is valuable in any bioconjugation application where extending the circulation half-life of the conjugate is a primary objective. By incorporating the PEG25 chain, the resulting conjugate benefits from the well-documented effect of PEGylation on reducing renal clearance and proteolytic degradation, as quantified in studies showing significant half-life improvements over non-PEGylated constructs [3].

Application
Selection Property
Validation Focus
ADC synthesis with hydrophobic payloads
PEG25 spacer length for solubilizing shield
Aggregation and DAR assessment
PROTAC ternary complex optimization
PEG linker flexibility and spatial reach
Ternary complex formation and degradation efficiency
Bioconjugation for prolonged circulation
PEGylation for PK modulation
Circulation half-life assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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